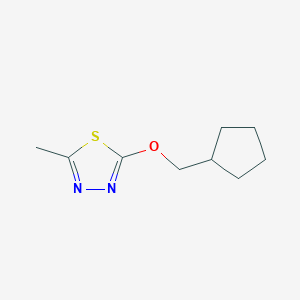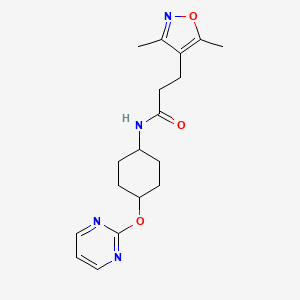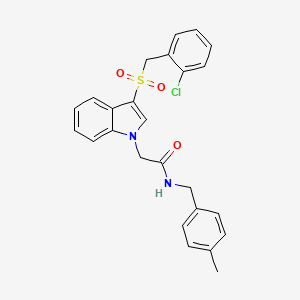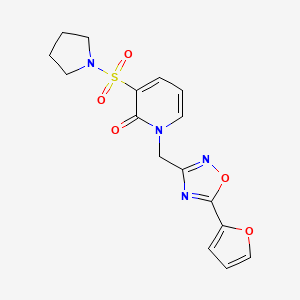
Ethyl 2-((5-(cyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(cyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound. Based on its name, it likely contains a thiadiazole ring, which is a type of heterocyclic compound . It also seems to have an ethyl acetate moiety, which is commonly used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the attachment of the ethyl acetate moiety. One common approach for synthesizing thiadiazole derivatives involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The ethyl acetate moiety could potentially be introduced through a process like the acetoacetic ester synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiadiazole derivatives are known to participate in a variety of reactions, and they often exhibit diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, ethyl acetate, a component of the compound, is a colorless liquid with a sweet odor .Aplicaciones Científicas De Investigación
Molecular Modeling and Pharmacological Evaluation
A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been designed, synthesized, and evaluated as anti-inflammatory and analgesic agents. These compounds, characterized by elemental and spectroscopic analysis, showed significant activities in in vitro studies. One particular compound, identified as compound-5, exhibited substantial anti-inflammatory activity, outperforming ibuprofen in efficacy. Another, compound-3f, showed notable activity as well. The highest analgesic activity was observed in compound-4, with compound-5 also demonstrating significant effects. The structure-based drug design approach helped elucidate the mechanism of action and specificity of these compounds against the COX-2 enzyme, with both anti-inflammatory activity and ulcerogenic potential aligning with the molecular modeling studies on cyclooxygenase enzyme (Shkair et al., 2016).
Growth Stimulant Activity
Research on the synthesized 2-amino and 2-ethylamino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazoles and their derivatives has unveiled their pronounced growth stimulant properties. Preliminary screening highlighted the activity of these compounds, with the most active derivatives achieving a range of 65–100% effectiveness compared to heteroauxin, suggesting potential applications in enhancing plant growth and productivity (Knyazyan et al., 2013).
Anti-rheumatic Potential
The study of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has revealed significant antioxidant, analgesic, and anti-rheumatic effects. These findings were based on in vivo models of collagen-adjuvant arthritis in rats, indicating the potential of these compounds for the treatment of rheumatic conditions (Sherif & Hosny, 2014).
Chemical Reactions and Properties
The reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles have been extensively studied, demonstrating the compound's versatility in organic synthesis. This research has provided valuable insights into the chemical behavior of this class of compounds, laying the groundwork for further chemical and pharmacological studies (Maadadi et al., 2016).
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For instance, many thiadiazole derivatives exhibit biological activities such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-2-19-10(17)8-20-13-16-15-12(21-13)14-11(18)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFQXFYWSEMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(cyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2860162.png)


![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)

![2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2860170.png)
![2-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2860171.png)
![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)

![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)